molecular formula C20H19NO2 B1589830 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline CAS No. 20440-94-2

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Cat. No. B1589830
CAS RN: 20440-94-2
M. Wt: 305.4 g/mol
InChI Key: ZJPTYHDCQPDNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline” is a chemical compound, but there’s limited information available about it . It’s important to note that the compound might be related to “4-Methoxy-N-(4-methoxyphenyl)benzamide” which has a molecular formula of C15H15NO3 .

Scientific Research Applications

Synthesis Methods

  • A study summarized the synthetic methods of derivatives of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, focusing on new methods and technology routes, providing a basis for further research and industrialization synthesis (Xu Xiao-liang, 2012).

Molecular Structures

  • Molecular structures of compounds synthesized via Schiff bases reduction route, including those related to 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, were reported, detailing their asymmetric units and intermolecular hydrogen bonding (P. A. Ajibade & F. P. Andrew, 2021).

Photoinduced Reactions

  • Research demonstrated the generation of 4-aminophenyl cations through photolysis, which when reacted with enamines and silyl enol ethers, produce alpha-(4-aminophenyl) ketones. This method provides an alternative approach for alpha-arylation of ketones, aldehydes, and esters (Andrea Fraboni, M. Fagnoni, & A. Albini, 2003).

X-Ray Diffraction Studies

  • X-ray diffraction studies of 2-Methoxy-5-phenylaniline, a related compound, provided insights into its molecular conformation and intermolecular hydrogen bonding at different temperatures, contributing to PANI (Polyaniline) studies (A. Marques et al., 2008).

Anodic Oxidation Applications

  • Anodic oxidation methods were explored for derivatives of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, leading to the formation of different organic compounds and highlighting the temperature-dependent nature of the process (J. S. Swenton, T. Biggs, & W. M. Clark, 1993).

Labeling Reagents

  • A derivative was used as a highly sensitive fluorescent labeling reagent for carnitine, demonstrating its potential in biochemical analysis (K. Nakaya et al., 1999).

Electrochromic Behaviors

  • Novel aromatic poly(amine−amide)s containing derivatives of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline were synthesized and their electrochemical properties were studied, showing potential for applications in electrochromic devices (Guey‐Sheng Liou & Hung-Yi Lin, 2009).

Corrosion Inhibition

  • The compound was used to inhibit corrosion of mild steel in hydrochloric acid, achieving high efficiency and demonstrating its potential as a corrosion inhibitor (F. Bentiss et al., 2009).

GABA Uptake Inhibition

  • Enantiomerically pure derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins, showing potential for applications in neuropharmacology (Xu-yang Zhao et al., 2013).

properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPTYHDCQPDNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441568
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

CAS RN

20440-94-2
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.00 g (4.46 mmols) of N,N-di(4-methoxyphenyl)amine (31a), 1.00 g (4.90 mmols) of iodobenzene (32a), 0.502 g (5.23 mmols) of t-BuONa and 0.010 g (0.044 mmols) of Pd(CH3COO)2 were dissolved in anhydrous xylene, and while refluxing the solution in an atmosphere of nitrogen, 1.0 ml of 0.237 M of P(But)3 was further dropped, followed by refluxing for 4 hours.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.502 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3COO)2
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis of the triphenylamine donor Wittig salt follows the schematic in FIG. 9. To a solution of 4.975 g (5.43 mmol) of tris(dibenzylideneacetone)-dipalladium(0) and 4.519 g (8.15 mmol) of 1,1′-bis(diphenylphosphine)-ferrocene in 680 mL toluene under nitrogen was added 68.46 mL (0.245 mol) of 4-bromoanisole and was allowed to stir for 25 minutes. Then, sodium tert-butoxide (59.36 g, 0.618 mol) and aniline (22.5 mL, 0.236 mol) were added to the solution and stirred at 90° C. for approximately 2 weeks. Thin layer chromatography was used to monitor the complete formation of the decoupled product. The reaction solution was then worked up with brine washings (3×), extracted with ether, and dried over MgSO4. A flash column of 5% ethyl acetate/95% hexanes gave a light brown solid. The still crude product was purified on a column with 1% ethyl acetate/99% hexanes mobile phase to give 21.19 g of white solid. 1H NMR (CDCl3): δ3.87 (s, 6H), δ6.87-7.08 (m, 11H), δ7.26 (d, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Wittig salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.36 g
Type
reactant
Reaction Step Three
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
1,1′-bis(diphenylphosphine) ferrocene
Quantity
4.519 g
Type
reactant
Reaction Step Five
Quantity
68.46 mL
Type
reactant
Reaction Step Five
Quantity
680 mL
Type
solvent
Reaction Step Five
Quantity
4.975 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Reactant of Route 3
Reactant of Route 3
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Reactant of Route 5
Reactant of Route 5
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Reactant of Route 6
Reactant of Route 6
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Citations

For This Compound
72
Citations
MY Mehboob, R Hussain, MU Khan, M Adnan… - Computational and …, 2020 - Elsevier
Considering the significant role of photovoltaic materials in diverse optoelectronic applications, N-phenylaniline-based six new donor molecules (T1-T6) are quantum chemically …
Number of citations: 116 www.sciencedirect.com
Q Liao, Y Wang, Z Zhang, K Yang, Y Shi, K Feng… - Journal of Energy …, 2022 - Elsevier
Self-assembled molecules (SAMs) have shown great potential in replacing bulk charge selective contact layers in high-performance perovskite solar cells (PSCs) due to their low …
Number of citations: 18 www.sciencedirect.com
X Liu, C Huang, M Li - Dyes and Pigments, 2017 - Elsevier
Exploration on alternative organic hole-transporting materials (HTMs) especially for high-efficiency perovskite solar cells (PSCs) has attracted great attention recently. In this work, a …
Number of citations: 11 www.sciencedirect.com
AK Behera, PN Sahu, GC Sahu, A Sen - Physical Chemistry Chemical …, 2023 - pubs.rsc.org
This research explores the influence of different dual donors on the effectiveness of dye sensitizers. We selected 35 diverse donors to construct Y-type dual donor-based dyes, …
Number of citations: 3 pubs.rsc.org
S Mabrouk, M Zhang, Z Wang, M Liang… - Journal of Materials …, 2018 - pubs.rsc.org
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives are one of the most important organic photovoltaic materials due to better π-conjugation across fused thiophene rings. In this work, …
Number of citations: 121 pubs.rsc.org
CK Tai, CA Hsieh, KH Chang, BC Wang - Research on Chemical …, 2016 - Springer
A series of D–T–A–T–D derivatives (D, electron-donating moiety; T, π-conjugated linker; A, electron-acceptor moiety) with seven electron donor moieties and various electron abilities …
Number of citations: 9 link.springer.com
M Bourass, N Komiha, OK Kabbaj, N Wazzan… - New Journal of …, 2019 - pubs.rsc.org
Herein, using the quantum methods DFT and TD-DFT, the optoelectronic properties and electronic structures of the eight compounds Ci (i = 1–8) based on bis[1]benzothieno[6,7-d:6′,7…
Number of citations: 23 pubs.rsc.org
J Hai, H Wu, X Yin, J Song, L Hu, Y Jin… - Advanced Functional …, 2021 - Wiley Online Library
Hole transport materials (HTMs) play a significant role in device efficiencies and long‐term stabilities of perovskite solar cells (PSCs). In this work, two simple dopant‐free HTMs are …
Number of citations: 30 onlinelibrary.wiley.com
N Wazzan, A Irfan - Optik, 2019 - Elsevier
The structural, optoelectronic, and charge transport properties of dimethyl 2,3-bis((4-(bis(4-methoxyphenyl)amino)phenyl)ethynyl)fumarate (parent compound; E-1) and its acid-induced …
Number of citations: 17 www.sciencedirect.com
Y Wang, W Chen, L Wang, B Tu, T Chen… - Advanced …, 2019 - Wiley Online Library
Hole‐transporting materials (HTMs) play a critical role in realizing efficient and stable perovskite solar cells (PVSCs). Considering their capability of enabling PVSCs with good device …
Number of citations: 274 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.